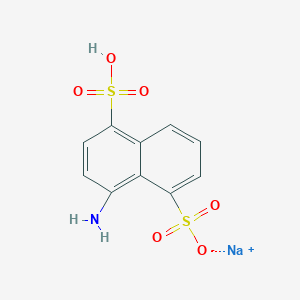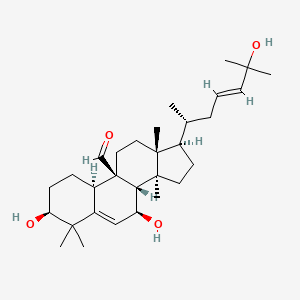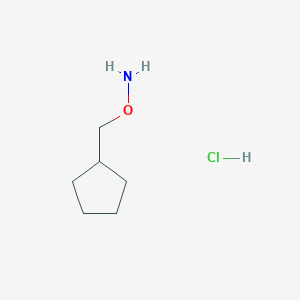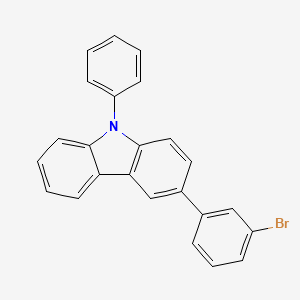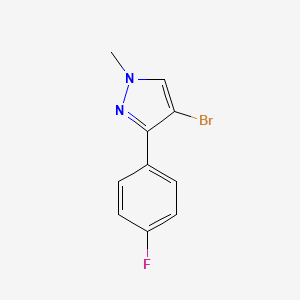
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Overview
Description
The compound "4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole class, characterized by the presence of bromo and fluoro substituents on the phenyl rings attached to the pyrazole core. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been the subject of extensive research due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science .
Synthesis Analysis
While the specific synthesis of "4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole" is not detailed in the provided papers, similar pyrazole derivatives are typically synthesized through cyclization reactions, oxidative cyclization, or substitution reactions involving hydrazine derivatives and diketones or ketoesters. For instance, the synthesis of related compounds involves the use of copper acetate as a catalyst for oxidative cyclization . Methylation reactions, as seen in the synthesis of "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole," involve treatment with sodium hydride and methyl iodide .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction analysis, which provides precise information about the geometrical parameters of the molecule. The crystal structure of "5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole" shows the dihedral angles between the central pyrazole ring and the attached phenyl rings, indicating the spatial arrangement of the substituents . Similarly, the structure of "4-fluoro-1H-pyrazole" at low temperatures reveals unique supramolecular motifs formed by intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents, which can either activate or deactivate the ring towards various chemical reactions. The bromo and fluoro groups are particularly interesting as they can participate in further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of these substituents can also affect the tautomerism of the pyrazole ring, as observed in the study of 4-bromo substituted 1H-pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, vibrational frequencies, and electronic absorption spectra, are often studied using various spectroscopic techniques. For example, the solvatochromic and photophysical properties of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" were investigated in different solvents, revealing variations in extinction coefficients and quantum yield . The vibrational and electronic absorption spectral studies of "5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole" provided insights into the molecule's stability and intramolecular charge transfer .
Scientific Research Applications
Synthesis and Crystal Structure
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole and related compounds have been synthesized for various studies. For instance, a study focused on synthesizing pyrazole compounds by condensing chalcones with hydrazine hydrate, followed by characterizing their structures using X-ray single crystal structure determination. These compounds showed specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating their potential for further chemical analysis and applications (Loh et al., 2013).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of pyrazole derivatives. For example, research on microwave-synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including variants of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole, revealed significant antimicrobial activity. These compounds were characterized by various spectroscopic methods and tested for their effectiveness against microbes (Raval et al., 2012). Another study synthesized brominated pyrazoles and tested their antibacterial and antifungal activities, comparing their effectiveness with commercial antibiotics and antifungal agents (Pundeer et al., 2013).
Tautomerism Studies
Research on tautomerism in pyrazoles, including 4-bromo substituted variants, has been conducted using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This study provided insights into the tautomerism in the solid state and in solution, which is crucial for understanding the chemical behavior of these compounds (Trofimenko et al., 2007).
Potential in Drug Synthesis
Some studies have focused on synthesizing pyrazole derivatives for potential drug development. For example, the synthesis of N-phenylpyrazole derivatives with potent antimicrobial activity was explored, revealing that some compounds displayed inhibitory effects similar or superior to reference drugs (Farag et al., 2008). Another study involved the synthesis and evaluation of pyrazole derivatives for antidepressant and anxiolytic activities, indicating the therapeutic potential of these compounds (Koç et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to carbon-carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .
Biochemical Pathways
Based on its potential use in suzuki–miyaura cross-coupling reactions , it may influence pathways involving carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could facilitate the formation of carbon-carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-bromo-3-(4-fluorophenyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDDFQSOXYSZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697807 | |
| Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |
CAS RN |
863605-34-9 | |
| Record name | 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)
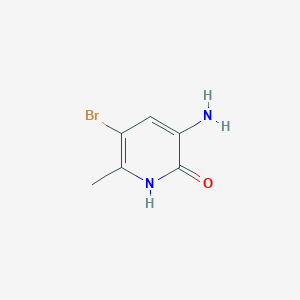

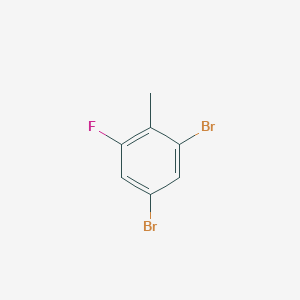
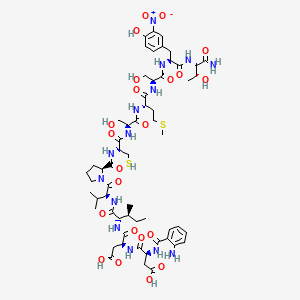
![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

